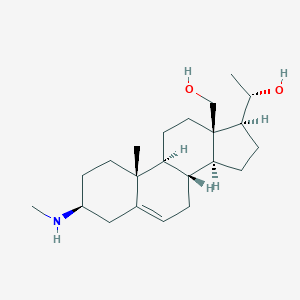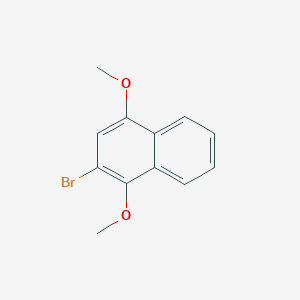
2-Bromo-1,4-dimethoxynaphthalene
Vue d'ensemble
Description
2-Bromo-1,4-dimethoxynaphthalene is a chemical compound that serves as an important intermediate in various synthetic processes. Although the specific compound is not directly mentioned in the provided papers, related compounds such as 2-bromo-6-methoxynaphthalene and 2-bromo-3-methyl-1,4-dimethoxynaphthalene are discussed, which can provide insights into the synthesis and properties of similar brominated dimethoxynaphthalenes .
Synthesis Analysis
The synthesis of brominated naphthalenes typically involves the use of starting materials that undergo a series of reactions to introduce bromine and methoxy groups into the naphthalene core. For instance, 2-bromo-6-methoxynaphthalene can be synthesized from 6-bromo-2-naphthol through methylation with dimethyl sulfate or other methylating agents . Similarly, 2-bromo-3-methyl-1,4-dimethoxynaphthalene is synthesized from 2-methyl-1,4-naphthoquinone through a three-step process that includes catalytic hydrogenation, methylation, and bromination . These methods highlight the versatility of bromination and methylation reactions in the synthesis of brominated dimethoxynaphthalenes.
Molecular Structure Analysis
The molecular structure of brominated dimethoxynaphthalenes is characterized by the presence of bromine and methoxy groups attached to the naphthalene ring system. Theoretical structural analysis using density functional theory (DFT) can provide detailed information on the molecular geometry, vibrational frequencies, and molecular properties of such compounds. For example, the related compound 1-bromo-2,3-dimethoxynaphthalene has been studied using DFT to yield results that closely match experimental IR and Raman spectra . This suggests that similar computational methods could be applied to 2-bromo-1,4-dimethoxynaphthalene to predict its structural characteristics.
Chemical Reactions Analysis
Brominated dimethoxynaphthalenes can participate in various chemical reactions due to the reactive nature of the bromine atom. The bromine can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the naphthalene core. Additionally, the methoxy groups can be involved in reactions such as demethylation or serve as directing groups in aromatic substitution reactions. The synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene, for example, involves Dakin's oxidation and Claisen rearrangement, demonstrating the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated dimethoxynaphthalenes are influenced by the substituents on the naphthalene ring. These properties include melting and boiling points, solubility, and stability, which are important for their handling and use in chemical syntheses. The presence of bromine and methoxy groups can also affect the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the molecule's ability to absorb light at specific wavelengths . These properties are crucial for applications in materials science, such as the development of light-emitting monomers .
Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
- 2-Bromo-1,4-dimethoxynaphthalene is used in the synthesis of biologically active pyranonaphthoquinones, utilizing 1-methoxynaphthalene as a starting material. This process involves Dakin's oxidation and Claisen rearrangement (Limaye et al., 2012).
Intermediate in Menaquinone Synthesis
- It serves as an important intermediate in the synthesis of menaquinone, achieved through a three-step process starting with methyl-1,4-naphthoquinone (Yin Hong, 2006).
Chemical Reaction Studies
- The compound plays a role in studying the haloacetoxylation, halogenation, and acetoxylation reactions of 1,4-dimethoxynaphthalenes, providing insights into various reaction pathways and mechanisms (P. and T. Brandt, 1997).
Synthesis of Naphthoquinones
- It is used in the synthesis of naphthoquinones, a class of compounds with potential applications in various fields, by the oxidation of derivatives of 2:7-dimethoxynaphthalene with chromic acid (Wilson, 1958).
Production of Functionalized Carbon Nanohoops
- The compound is involved in the synthesis of functionalized carbon nanohoops, a novel material with potential applications in nanotechnology and materials science (Huang et al., 2014).
Antibacterial Activity Studies
- Research has explored its use in synthesizing compounds with in vitro antibacterial activity against pathogenic bacteria, highlighting its potential in medical and pharmaceutical research (Göksu & Uğuz, 2005).
Exploration in Molecular Ionization
- It has been utilized in studies focusing on the ionization of polymetallic porphyrins, demonstrating its utility in advanced analytical chemistry techniques (Aiello et al., 2004).
Research in Molecular Properties
- Investigations into the molecular properties, structure, and vibrational spectra of related bromo-dimethoxynaphthalenes have been conducted, contributing to the understanding of these molecules at a fundamental level (Mariappan & Sundaraganesan, 2014).
Safety And Hazards
The safety data sheet for a similar compound, “1-Bromo-2,2-dimethoxypropane”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-bromo-1,4-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDFWADTRPHTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472484 | |
| Record name | 2-bromo-1,4-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,4-dimethoxynaphthalene | |
CAS RN |
64648-81-3 | |
| Record name | 2-bromo-1,4-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

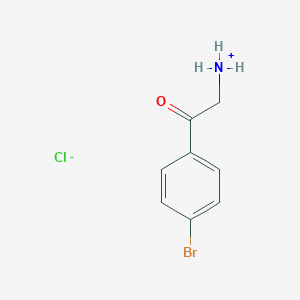
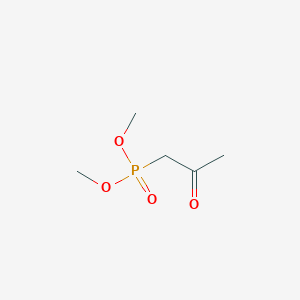
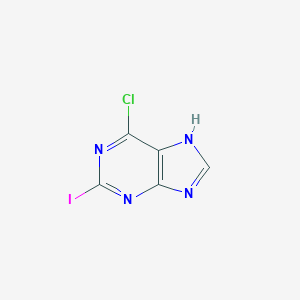
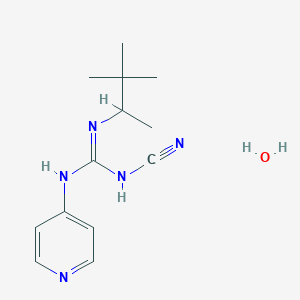
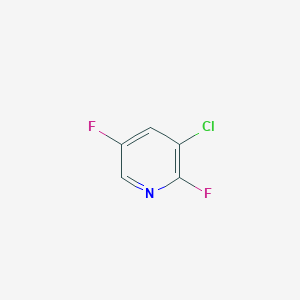
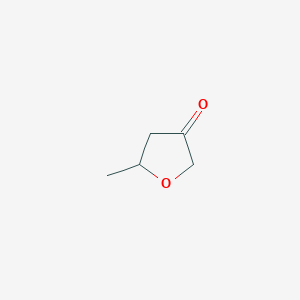
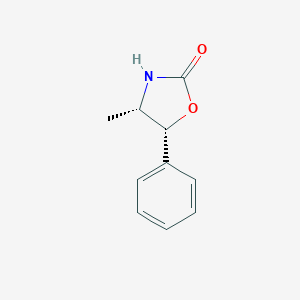
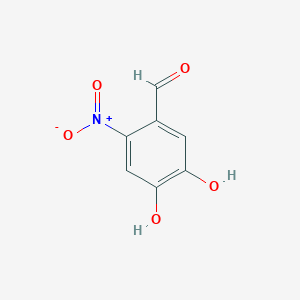
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)
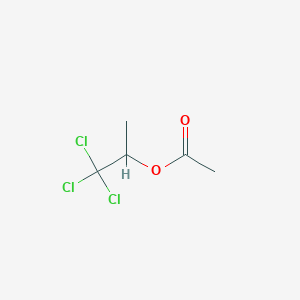
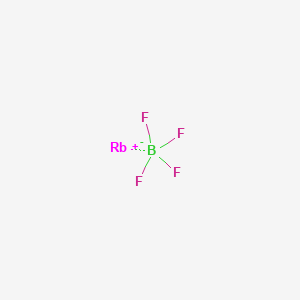
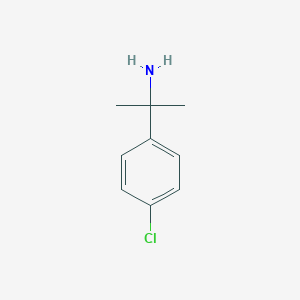
![5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine](/img/structure/B104400.png)
